N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
Properties
Molecular Formula |
C14H10Cl2F3N3O2 |
|---|---|
Molecular Weight |
380.1 g/mol |
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C14H10Cl2F3N3O2/c1-22(6-12(23)24)13-20-10(5-11(21-13)14(17,18)19)8-3-2-7(15)4-9(8)16/h2-5H,6H2,1H3,(H,23,24) |
InChI Key |
WHWXKDFKMQRMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylpyrimidine Intermediate Preparation
The trifluoromethylpyrimidine core is synthesized via cyclocondensation or halogen exchange strategies. A patent by describes the use of phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA) to convert 5-trifluoromethyluracil (5-TFU) into 2,4-dichloro-5-trifluoromethylpyrimidine (5-TFP). Key conditions include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃ (5.2 eq), DIPEA (1.69 eq), 110–120°C | 72.9% |
| Distillation | n-Butyl acetate, 63–65°C under reduced pressure | – |
This intermediate is critical for subsequent substitution at the 6-position.
Introduction of 2,4-Dichlorophenyl Group
The 2,4-dichlorophenyl group is introduced via Suzuki–Miyaura coupling or nucleophilic aromatic substitution . A study in highlights coupling a boronic acid derivative with a brominated pyrimidine using palladium catalysts (e.g., Pd(PPh₃)₄) under microwave irradiation (100°C, 1 bar, 120W).
- Substrate: 2,4-dichlorophenylboronic acid (1.2 eq)
- Catalyst: Pd(OAc)₂ (5 mol%)
- Solvent: DMF/H₂O (3:1)
- Temperature: 80°C, 12 h
- Yield: 78%
N-Methylglycine Moiety Attachment
Amide Coupling Strategies
The glycine moiety is introduced via amide bond formation between the pyrimidine-2-amine and N-methylglycine derivatives. Source outlines a method using propylphosphonic anhydride (T3P) and triethylamine (Et₃N) in dichloromethane:
| Component | Quantity |
|---|---|
| Pyrimidine-2-amine | 0.23 mmol |
| N-Methylglycine | 0.23 mmol |
| T3P (50% in EtOAc) | 0.27 mmol |
| Et₃N | 0.69 mmol |
| Reaction Time | 3 h at room temperature |
| Yield | 78% |
Reductive Amination
Alternative approaches employ reductive amination to attach the glycine side chain. A protocol from uses sodium cyanoborohydride (NaBH₃CN) in methanol:
| Parameter | Value |
|---|---|
| Pyrimidine-aldehyde | 1.0 mmol |
| N-Methylglycine | 1.2 mmol |
| NaBH₃CN | 1.5 mmol |
| Solvent | MeOH, 0°C to RT |
| Yield | 67% |
Optimization and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, reports a 6h reflux reaction condensed to 1h under microwave conditions (100°C, 750 Torr), improving yields from 72% to 86%.
Solvent and Catalyst Impact
Yield Comparison of Methods
| Method | Average Yield | Key Advantage |
|---|---|---|
| Amide Coupling (T3P) | 78% | Mild conditions, high purity |
| Reductive Amination | 67% | No need for pre-activated intermediates |
| Microwave Synthesis | 86% | Rapid reaction times |
Challenges and Solutions
Regioselectivity in Halogenation
The 2,4-dichlorophenyl group’s introduction risks over-halogenation . Using directed ortho-metalation (DoM) with lithium bases ensures precise substitution at the 6-position ().
Stability of Intermediates
Trifluoromethylpyrimidines are sensitive to hydrolysis. Storage under anhydrous conditions (-20°C, argon atmosphere) is recommended ().
Chemical Reactions Analysis
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and trifluoromethyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine as a promising anticancer agent. The compound exhibits selective inhibition of certain kinases involved in cancer cell proliferation. For instance, modifications to its structure have been shown to enhance its efficacy against specific cancer types by targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics. Its structural features allow it to interact effectively with bacterial enzymes, potentially disrupting their function .
Agricultural Applications
2.1 Herbicidal Activity
This compound has been explored for its herbicidal properties. Studies suggest that the compound can inhibit the growth of certain weeds by interfering with their metabolic pathways. This makes it a valuable candidate for developing new herbicides that are both effective and environmentally friendly .
2.2 Pest Control
In addition to herbicidal activity, the compound has shown potential as an insecticide. Its effectiveness against specific pest species is attributed to its ability to disrupt their nervous system functions, thereby offering a novel approach to pest management in agriculture .
Biochemical Research
3.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes that are critical for metabolic processes in both plants and animals. By acting as an inhibitor, it provides insights into enzyme mechanisms and can help in the design of more selective inhibitors for therapeutic purposes .
3.2 Structural Biology
In structural biology research, this compound has been used as a ligand in crystallization experiments to elucidate the structures of various protein targets. Its unique chemical properties facilitate the formation of stable complexes with proteins, aiding in X-ray crystallography studies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Pyrimidine Ring
(a) Dichlorophenyl Isomers
- N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT381): Molecular formula: C₁₄H₁₀Cl₂F₃N₃O₂ (same as DT380). Structural difference: The dichlorophenyl group is at the 3,4-positions instead of 2,3.
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT373):
(b) Substituent Replacements
- N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (CAS 1845698-60-3): Molecular formula: C₁₄H₁₁F₃N₄O₄; molecular weight: 356.26 g/mol. Structural difference: 4-Nitrophenyl replaces 2,4-dichlorophenyl.
- N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT586): Molecular formula: C₁₆H₁₂F₃N₃O₂S; molecular weight: 367.35 g/mol. Structural difference: Aromatic thiophene replaces dichlorophenyl.
Modifications to the Glycine Moiety
- N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT372): Molecular formula: C₁₃H₈Cl₂F₃N₃O₂; molecular weight: 366.13 g/mol. Structural difference: Lacks the N-methyl group present in DT380.
N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT921):
Electronic and Steric Effects of Substituents
| Compound | Substituent (Position) | Key Functional Groups | Molecular Weight (g/mol) | clogP* |
|---|---|---|---|---|
| DT380 (Target) | 2,4-Dichlorophenyl (6) | -N-methylglycine, -CF₃ (4) | 380.16 | ~3.2 |
| DT381 | 3,4-Dichlorophenyl (6) | -N-methylglycine, -CF₃ (4) | 380.16 | ~3.1 |
| DT372 | 2,4-Dichlorophenyl (6) | -Glycine, -CF₃ (4) | 366.13 | ~2.7 |
| DT503 | 2,4-Dimethoxyphenyl (6) | -N-methylglycine, -CF₃ (4) | 371.32 | ~2.0 |
| DT586 | Benzo-thiophen-3-yl (6) | -N-methylglycine, -CF₃ (4) | 367.35 | ~3.5 |
*clogP values estimated based on substituent contributions.
Biological Activity
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, commonly referred to in the literature as a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups. The biological activity of this compound is of particular interest in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C12H10Cl2F3N3
- Molecular Weight : 337.09 g/mol
- CAS Number : 16097-64-6
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, similar compounds have been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of electron-withdrawing groups such as trifluoromethyl and dichlorophenyl can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased activity against specific targets.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .
Antitumor Activity
Recent investigations into the antitumor potential of pyrimidine derivatives have revealed promising results. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of DNA synthesis and repair pathways. In vitro studies indicate that these compounds can significantly reduce cell viability in various cancer types, including breast and lung cancers .
Enzyme Inhibition
Enzymatic assays have demonstrated that this compound may act as an inhibitor for certain enzymes involved in nucleotide metabolism. For example, it has been suggested that modifications on the pyrimidine ring can lead to competitive inhibition of enzymes like thymidylate synthase, which is crucial for DNA synthesis. This inhibition could contribute to its antitumor effects by limiting the availability of nucleotides necessary for rapidly dividing cancer cells .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against MRSA with MIC values < 10 µg/mL |
| Study 2 | Assess cytotoxicity in cancer cells | Induced >50% apoptosis in breast cancer cell lines at concentrations of 5 µM |
| Study 3 | Investigate enzyme inhibition | Identified as a potent inhibitor of thymidylate synthase with IC50 values around 20 µM |
Q & A
Q. What are the optimized synthetic routes for N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine?
The synthesis typically involves multi-step functionalization of a pyrimidine core. A key intermediate is 6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-amine, which undergoes alkylation with methyl glycine derivatives. For example, coupling the pyrimidine intermediate with N-methylglycine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) achieves N-methylation. Reaction optimization focuses on controlling regioselectivity and minimizing byproducts via temperature modulation (0–25°C) and solvent selection (e.g., THF or DMF) .
Q. How is the molecular structure of this compound validated?
X-ray crystallography and NMR spectroscopy are primary methods. The pyrimidine ring’s substitution pattern (2,4-dichlorophenyl and trifluoromethyl groups) is confirmed via -NMR (e.g., aromatic proton splitting patterns) and -NMR (CF signal at ~-60 ppm). Single-crystal X-ray diffraction resolves spatial arrangements, such as dihedral angles between the pyrimidine ring and substituents, critical for understanding steric effects .
Q. What are the key physicochemical properties influencing its experimental handling?
The compound’s logP (~3.2) and solubility profile (poor in water, soluble in DMSO or acetonitrile) are determined via HPLC and shake-flask methods. The trifluoromethyl group enhances lipophilicity, while the glycine moiety introduces polarity. Stability studies under varying pH (2–9) and thermal stress (40–60°C) reveal degradation pathways, such as hydrolysis of the methyl ester (if present) .
Q. What purification strategies ensure high yield and purity?
Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) isolates the final product with >95% purity. Mass spectrometry (ESI-MS) and elemental analysis validate molecular identity .
Advanced Research Questions
Q. How does substituent variation on the pyrimidine ring affect bioactivity?
Structure-activity relationship (SAR) studies compare analogues with different halogenation (e.g., 3,4-dichloro vs. 2,4-dichloro substitution) and trifluoromethyl positioning. For instance, 2,4-dichlorophenyl derivatives exhibit higher enzyme inhibition (IC = 0.8 μM) than 3,4-dichloro analogues (IC = 2.3 μM), attributed to improved target binding via halogen bonding .
Q. What methodologies assess its metabolic stability in vitro?
Liver microsome assays (human/rat) quantify metabolic half-life. Incubation with NADPH-regenerating systems at 37°C identifies primary metabolites via LC-MS/MS. The glycine moiety’s methyl group reduces oxidative deamination compared to non-methylated analogues, enhancing stability (t = 45 min vs. 12 min) .
Q. How does this compound interact with biological targets at the molecular level?
Molecular docking and surface plasmon resonance (SPR) reveal binding to kinase active sites (e.g., EGFR). The trifluoromethyl group engages in hydrophobic interactions, while the dichlorophenyl ring participates in π-π stacking. Mutagenesis studies confirm critical residues (e.g., Lys721 in EGFR) for binding affinity .
Q. How to resolve contradictions in reported solubility data?
Discrepancies arise from solvent polarity and measurement techniques. For example, solubility in DMSO varies between studies due to hygroscopic solvent absorption. Standardized protocols (e.g., saturation shake-flask with equilibrated solutions) and control of temperature/humidity improve reproducibility .
Q. Methodological Notes
- Synthetic Optimization : Prioritize regioselective alkylation via protecting-group strategies (e.g., Boc for glycine) .
- SAR Analysis : Use combinatorial libraries to systematically vary substituents and employ QSAR models for activity prediction .
- Data Validation : Cross-validate crystallography with DFT calculations to confirm stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
